4-benzoyl-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
This compound (CAS: 946332-04-3; molecular formula: C19H23N5O3S; molecular weight: 401.48 g/mol) features a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and a benzoylbenzamide moiety at position 3 . Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions under basic conditions (e.g., cesium carbonate in DMF), as inferred from analogous procedures in the literature . Characterization relies on 1H/13C-NMR, IR, and mass spectrometry, with key spectral signals including:
Properties
IUPAC Name |
4-benzoyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S/c1-32-21-13-11-20(12-14-21)29-25(22-15-33-16-23(22)28-29)27-26(31)19-9-7-18(8-10-19)24(30)17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIMBMFYAJISAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxyphenylhydrazine with a suitable thieno[3,4-c]pyrazole precursor, followed by benzoylation using benzoyl chloride in the presence of a base such as pyridine . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or methoxyphenyl groups using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and the inhibition of cell growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications
a) 4-Bromo-N-[2-(4-Methylphenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]Benzamide
- Key Differences : Bromo substitution at the benzamide para-position and a 4-methylphenyl group instead of 4-methoxyphenyl.
- Impact: The electron-withdrawing bromo group increases molecular weight (401.29 g/mol) and may enhance electrophilic reactivity .
b) 4-Benzoyl-N-[2-(2,4-Dimethylphenyl)-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]Benzamide
- Key Differences : 2,4-Dimethylphenyl substitution and absence of the 5-oxo group.
- Impact: Steric hindrance from dimethyl groups may reduce conformational flexibility, affecting target binding .
Substituent Variations on the Benzamide Moiety
a) 2-Chloro-6-Fluoro-N-{2-[(3-Methyl-1,2,4-Oxadiazol-5-yl)Methyl]Phenyl}Benzamide
- Key Differences : Chloro-fluoro substitution and oxadiazole ring.
- Impact: Halogen atoms increase lipophilicity (ClogP ~3.5), enhancing membrane permeability .
b) 4-(2-Methoxyphenoxy)Benzoic Acid Derivatives
Tautomerism and Stability
The thieno[3,4-c]pyrazole core in the target compound avoids tautomerism issues observed in triazole-thione systems (e.g., 1,2,4-triazole-3-thiones), which exist in equilibrium between thiol and thione forms. This enhances the stability of the target molecule during storage and biological assays .
Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
4-benzoyl-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound belonging to the thienopyrazole class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a detailed overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C27H23N3O4S
- Molecular Weight : 485.6 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes and proteins. By binding to the active sites of target enzymes, it modulates signaling pathways related to cell growth and proliferation. This mechanism is particularly relevant in therapeutic applications for diseases such as cancer and other conditions where enzyme inhibition is beneficial.
Anticancer Activity
Several studies have investigated the anticancer potential of thienopyrazole derivatives. For instance:
- In vitro Studies : Compounds similar to this compound demonstrated significant inhibitory effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds were reported to be comparable to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-benzoyl-N-[2-(4-methoxyphenyl)-... | MCF-7 | 5.85 |
| Similar Thienopyrazole Derivative | A549 | 3.0 |
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
- Antibacterial and Antifungal Effects : In vitro studies revealed that thienopyrazole derivatives exhibit moderate to excellent activities against various phytopathogenic fungi and bacteria. These studies suggest that the compound may disrupt cellular integrity leading to cell lysis and death .
Anti-inflammatory Activity
The anti-inflammatory properties of thienopyrazole derivatives have been highlighted in several studies:
- Mechanistic Insights : Compounds have been shown to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), indicating their potential as anti-inflammatory agents .
Case Studies
- Study on Antitumor Activity : A recent study evaluated a series of pyrazole derivatives for their antitumor activity against BRAF(V600E) mutants. The results indicated that compounds with structural similarities to 4-benzoyl-N-[2-(4-methoxyphenyl)-... exhibited significant inhibitory activity against this target .
- Evaluation of Structure-Activity Relationships (SAR) : Research focusing on SAR has provided insights into optimizing the biological activity of thienopyrazole derivatives. Modifications in the benzoyl group or the thienopyrazole core can lead to enhanced potency against specific cancer types or improved selectivity for bacterial targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
